Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate
Overview
Description
Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a hydroxyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate typically involves the esterification of 4-(benzyloxy)-5-bromo-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification: 4-(benzyloxy)-5-bromo-2-hydroxybenzoic acid + methanol → this compound + water (catalystH₂SO₄)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO₄), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH₄), anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-(benzyloxy)-5-bromo-2-hydroxybenzaldehyde.
Reduction: Formation of 4-(benzyloxy)-5-bromo-2-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to biological macromolecules, while the bromine atom can participate in halogen bonding. The hydroxyl group may engage in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the benzyloxy and bromine substituents.
Methyl 4-(benzyloxy)-2-hydroxybenzoate: Lacks the bromine substituent.
Methyl 4-(benzyloxy)-5-chloro-2-hydroxybenzoate: Contains a chlorine atom instead of bromine.
Uniqueness
Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate is unique due to the combination of its benzyloxy, bromine, and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-15(18)11-7-12(16)14(8-13(11)17)20-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNYWTFBXGQVHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736525 | |
Record name | Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190278-38-7 | |
Record name | Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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